molecular formula C14H13ClN2OS B2468918 (2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone CAS No. 1183629-36-8

(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

Cat. No. B2468918
CAS RN: 1183629-36-8
M. Wt: 292.78
InChI Key: LESINHDQQQKWQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thieno[3,2-c]pyridine ring (a fused ring system containing a thiophene and a pyridine ring). The exact structure and properties would depend on the specific arrangement of these rings and the attached functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on its exact structure and the conditions. For example, the pyridine ring could undergo electrophilic substitution reactions, and the carbonyl group (if present) could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The structural properties of related compounds have been extensively studied to understand their crystalline forms and molecular interactions. For instance, a study on a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, revealed its crystallization in the monoclinic space group P21/c, highlighting the importance of intermolecular hydrogen bonds in stabilizing the crystal structure (Lakshminarayana et al., 2009).

Spectroscopic Properties and Quantum Chemistry

The spectroscopic properties and theoretical studies, such as those conducted on (3-Amino-Substituted-Thieno[2,3-b]Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, offer insights into the electronic absorption, excitation, and fluorescence properties of these compounds. These studies aid in understanding the effects of structure and environment on their spectroscopic behavior (Al-Ansari, 2016).

Synthetic Methodologies

Research also delves into the synthetic methodologies for producing derivatives of this compound, as demonstrated in the three-step synthesis of 3-Aryl-2-sulfanylthienopyridines. Such studies not only present a procedural approach for creating specific derivatives but also contribute to the expansion of chemical libraries for further biological evaluation (Kobayashi et al., 2013).

Anticancer and Antimicrobial Potential

The compound and its derivatives have been explored for their potential anticancer and antimicrobial activities. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating this compound's structure, have been synthesized and evaluated for their anticancer and antimicrobial properties, indicating the compound's relevance in developing therapeutics (Katariya et al., 2021).

Catalytic Applications

Further applications include its use in catalysis, as seen in the synthesis of zinc complexes with multidentate nitrogen ligands, showcasing the compound's utility in enhancing reaction efficiencies and selectivities (Darbre et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis process .

properties

IUPAC Name

(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-9-10-5-8-19-12(10)4-7-17(9)14(18)11-3-2-6-16-13(11)15/h2-3,5-6,8-9H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESINHDQQQKWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=C(N=CC=C3)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

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